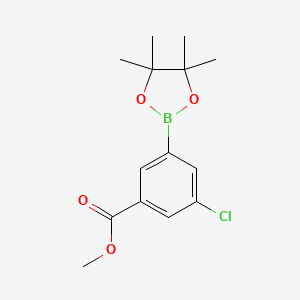

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1425304

Key on ui cas rn:

408492-29-5

M. Wt: 296.55 g/mol

InChI Key: OUPWIYDRPYRHNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

aniline (0.360 mL, 3.95 mmol) was added to methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (900 mg, 3.03 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (139 mg, 0.15 mmol), [Reactants] and potassium phosphate (1546 mg, 7.28 mmol) in degassed DME (10 mL) at 20°C under nitrogen. The reaction was stirred at 100 °C for 24 hours. The reaction mixture was allowed to cool then filtered through celite, washing with ethyl acetate. The filtrate was evaporated under reduced pressure to give a brown residue. Not progressed any further.

Name

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

Quantity

0.000455 mol

Type

reagent

Reaction Step One

Quantity

0.00303 mol

Type

reactant

Reaction Step Four

Quantity

0.000152 mol

Type

catalyst

Reaction Step Five

Yield

0%

Identifiers

|

CUSTOM

|

654

|

reaction index

|

NAME

|

1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Quantity

|

0.000455 mol

|

|

Type

|

reagent

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

0.00395 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0.00303 mol

|

|

Type

|

reactant

|

|

Smiles

|

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0.000455 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)P(C(C)(C)C)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

0.000152 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 0% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |